Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18730107
InChI: InChI=1S/C19H24N2O2.2ClH/c1-23-19(22)18(14-20-12-16-8-4-2-5-9-16)15-21-13-17-10-6-3-7-11-17;;/h2-11,18,20-21H,12-15H2,1H3;2*1H
SMILES:
Molecular Formula: C19H26Cl2N2O2
Molecular Weight: 385.3 g/mol

Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride

CAS No.:

Cat. No.: VC18730107

Molecular Formula: C19H26Cl2N2O2

Molecular Weight: 385.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride -

Specification

Molecular Formula C19H26Cl2N2O2
Molecular Weight 385.3 g/mol
IUPAC Name methyl 3-(benzylamino)-2-[(benzylamino)methyl]propanoate;dihydrochloride
Standard InChI InChI=1S/C19H24N2O2.2ClH/c1-23-19(22)18(14-20-12-16-8-4-2-5-9-16)15-21-13-17-10-6-3-7-11-17;;/h2-11,18,20-21H,12-15H2,1H3;2*1H
Standard InChI Key IXYSHVRYRUOPSI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CNCC1=CC=CC=C1)CNCC2=CC=CC=C2.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride is a white crystalline powder with the molecular formula C₁₉H₂₆Cl₂N₂O₂ and a molecular weight of 385.33 g/mol . Its IUPAC name, methyl 3-(benzylamino)-2-[(benzylamino)methyl]propanoate dihydrochloride, reflects the presence of two benzylamino groups attached to a propanoate ester backbone, protonated as a dihydrochloride salt . The compound’s SMILES notation, O=C(OC)C(CNCC1=CC=CC=C1)CNCC2=CC=CC=C2.[H]Cl.[H]Cl, underscores its branched amine-ester architecture .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₆Cl₂N₂O₂
Molecular Weight385.33 g/mol
AppearanceWhite powder
Purity95–99%
Storage ConditionsAmbient temperature

Discrepancies in reported molecular formulas (e.g., C₁₉H₂₅ClN₂O₂ in some sources ) likely stem from typographical errors, as the dihydrochloride designation necessitates two chloride ions .

Synthesis and Purification Strategies

The synthesis of methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride involves multi-step organic reactions, typically starting with esterification and amine alkylation processes. A proposed pathway includes:

  • Esterification: Propanoic acid derivatives are esterified with methanol to form the methyl propanoate backbone.

  • Amine Alkylation: Sequential benzylamination introduces the two benzylamino groups at the 2- and 3-positions of the propanoate chain.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, enhancing solubility for biological assays .

Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are critical for achieving the high purity (≥95%) required for pharmaceutical applications. Solvent selection and reaction temperature optimization are pivotal, as demonstrated in analogous β-aminolactone syntheses where ethanol at 70°C improved yields to 80% .

Table 2: Representative Reaction Conditions from Analogous Syntheses

Reaction StepSolventTemperature (°C)Yield (%)Source
Nucleophilic AdditionEtOH7080
HydrogenolysisMeOH2590

Research Findings and Experimental Insights

Recent investigations into structurally related compounds provide indirect insights into methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride’s reactivity:

Amine-Ester Synergy in Drug Design

The compound’s amine groups facilitate hydrogen bonding with biological targets, while the ester moiety enhances membrane permeability . In β-aminolactone syntheses, similar structures achieved 90% yield in benzylamine adduct formations under optimized conditions .

Stereochemical Considerations

Chiral centers in analogous compounds influence biological activity. For example, (R)- and (S)-α-methylbenzylamine derivatives exhibited 58% and 54% yields, respectively, highlighting steric and electronic effects .

Table 3: Comparative Yields in Stereoselective Syntheses

Amine DerivativeYield (%)Reaction Time (h)Source
Benzylamine9020
(R)-α-Methylbenzylamine5848
(S)-α-Methylbenzylamine5448

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